molecular formula C12H10BrN B2854260 3-(3-Bromophenyl)aniline CAS No. 1049131-86-3

3-(3-Bromophenyl)aniline

Cat. No.: B2854260
CAS No.: 1049131-86-3
M. Wt: 248.123
InChI Key: OSBMEJLVNAQEIN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)aniline (IUPAC name: N-(3-bromophenyl)aniline) is a halogen-substituted aromatic amine with the molecular formula C₁₂H₁₀BrN and a molecular weight of 248.11 g/mol . It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The bromine substituent at the meta position of the phenyl ring enhances its electron-withdrawing properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and metallophilic self-assembly processes .

Properties

IUPAC Name

3-(3-bromophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMEJLVNAQEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049131-86-3
Record name 3-(3-bromophenyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Bromophenyl)aniline can be synthesized through several methods. One common approach is the bromination of diphenylamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)aniline depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the target molecule it interacts with, such as enzymes or receptors. The bromine atom can influence the compound’s reactivity and binding affinity, affecting its overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The bromine atom in 3-(3-bromophenyl)aniline distinguishes it from analogs with different substituents. A comparison of key derivatives is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Reference
This compound C₁₂H₁₀BrN 248.11 -Br High reactivity in cross-coupling
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN 203.67 -Cl Lower molecular weight; less steric hindrance
3-(3-Methoxyphenyl)aniline C₁₃H₁₃NO 199.25 -OCH₃ Electron-donating group; altered solubility
3-Bromo-2-methylaniline C₇H₈BrN 186.05 -Br, -CH₃ Increased steric bulk; modified reactivity

Key Observations :

  • Bromine’s higher atomic mass and polarizability compared to chlorine or methoxy groups enhance electrophilic substitution reactivity .
  • Methyl or methoxy substituents reduce steric hindrance but alter electronic effects (e.g., methoxy is electron-donating, bromine is electron-withdrawing) .
This compound :
  • Used in palladium-catalyzed coupling reactions (e.g., with 2-pyridyl groups) to form heterocyclic compounds, such as thieno[2,3-d]pyrimidines .
  • Acts as a ligand in metallophilic self-assembly for light-activated anticancer drugs .
  • Yield in chalcone synthesis: ~62–72% under microwave irradiation .
Chlorophenyl and Methoxy Analogs :
  • 4-(3-Chlorophenyl)aniline participates in borylation reactions for arylboronic ester synthesis (yield: ~70–80%) .
  • 3-(3-Methoxyphenyl)aniline is less reactive in cross-coupling due to electron-donating effects but improves solubility in polar solvents .

Cytotoxic Activity in Chalcone Derivatives

Halogen-substituted chalcones derived from this compound exhibit notable cytotoxicity against cancer cells:

Compound IC₅₀ (μg/mL) Cell Line Key Finding Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 42.22 MCF-7 Moderate cytotoxicity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 22.41 MCF-7 High potency; potential anticancer agent
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on 37.24 MCF-7 Comparable to bromophenyl analogs

Insights :

  • Bromophenyl chalcones (e.g., compound 4) show superior cytotoxicity (IC₅₀ = 22.41 μg/mL) compared to chlorophenyl derivatives, likely due to bromine’s stronger electron-withdrawing effect enhancing cellular uptake .
  • Substitution at the para position (e.g., isopropyl) further enhances activity by improving lipophilicity .

Biological Activity

3-(3-Bromophenyl)aniline, also known as meta-bromoaniline, is an aromatic amine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a bromine atom at the meta position relative to the amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This article explores the biological activities of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H10_{10}BrN
  • Molecular Weight : 251.12 g/mol
  • Structure : The compound features a bromophenyl moiety attached to an aniline structure, affecting its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of brominated anilines can possess significant antimicrobial activity against various pathogens. The presence of the bromine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .
  • Anticancer Activity : Some studies have demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. The inhibition of COX enzymes suggests potential anti-inflammatory applications .

Antimicrobial Activity

A study published in Molecules highlighted the synthesis of various brominated anilines, including this compound, and evaluated their antimicrobial efficacy. Results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Mechanisms

In a recent investigation into the anticancer properties of aniline derivatives, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations as low as 25 µM after 24 hours of treatment. Mechanistic studies revealed activation of caspase-3 and caspase-9 pathways, indicating a mitochondrial-mediated apoptotic process .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibited COX-2 activity with an IC50 value of approximately 30 µM. This inhibition was attributed to the compound's ability to bind to the active site of the enzyme, thereby blocking substrate access .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC: 10-50 µg/mL
AnticancerInduces apoptosis in MCF-7 cells; IC50: 25 µM
Enzyme InhibitionInhibits COX-2; IC50: 30 µM

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